molecular formula C26H26ClNO4 B11395969 1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one

1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one

Cat. No.: B11395969
M. Wt: 451.9 g/mol
InChI Key: ICXBLIHPEQODQG-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chlorophenyl group, diethoxy groups, and a methoxyphenyl group attached to an isoquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one can be achieved through a multi-step process involving the Bischler-Napieralski reaction. This reaction involves the cyclization of β-phenylethylamine derivatives in the presence of a Lewis acid, such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), to form isoquinoline derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced isoquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced isoquinoline derivatives, and substituted isoquinoline derivatives with various functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress and inflammation, thereby providing neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-6,7-dimethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one
  • 1-(4-chlorophenyl)-6,7-diethoxy-2-(4-hydroxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one
  • 1-(4-bromophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one

Uniqueness

1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3(2H)-one is unique due to its specific substitution pattern on the isoquinoline core. The presence of the chlorophenyl, diethoxy, and methoxyphenyl groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-6,7-diethoxy-2-(4-methoxyphenyl)-1,4-dihydroisoquinolin-3-one

InChI

InChI=1S/C26H26ClNO4/c1-4-31-23-14-18-15-25(29)28(20-10-12-21(30-3)13-11-20)26(17-6-8-19(27)9-7-17)22(18)16-24(23)32-5-2/h6-14,16,26H,4-5,15H2,1-3H3

InChI Key

ICXBLIHPEQODQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(N(C(=O)CC2=C1)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)Cl)OCC

Origin of Product

United States

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